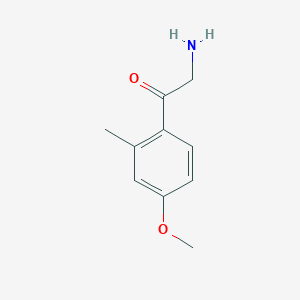

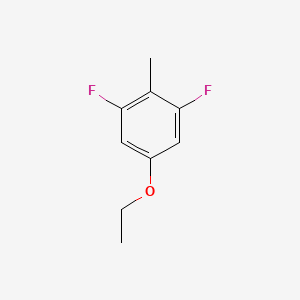

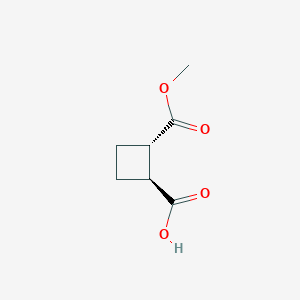

![molecular formula C15H28N2O2 B6358039 tert-Butyl N-{3-azaspiro[5.5]undecan-9-yl}carbamate CAS No. 1781848-83-6](/img/structure/B6358039.png)

tert-Butyl N-{3-azaspiro[5.5]undecan-9-yl}carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-Butyl N-{3-azaspiro[5.5]undecan-9-yl}carbamate is a chemical compound with the CAS Number: 1781848-83-6 . It has a molecular weight of 268.4 . The IUPAC name for this compound is tert-butyl 3-azaspiro[5.5]undec-9-ylcarbamate . The compound is a solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H28N2O2/c1-14(2,3)19-13(18)17-12-4-6-15(7-5-12)8-10-16-11-9-15/h12,16H,4-11H2,1-3H3,(H,17,18) . This code provides a detailed description of the molecule’s structure and stereochemistry.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored in a refrigerator .Applications De Recherche Scientifique

Synthetic Phenolic Antioxidants and Environmental Impact

Research into synthetic phenolic antioxidants (SPAs), including compounds like tert-butyl derivatives, has highlighted their widespread use in various industries to retard oxidative reactions and extend product shelf life. Studies have found SPAs in different environmental matrices, including indoor dust, outdoor air particulates, sea sediment, and river water. Toxicity studies suggest some SPAs may cause hepatic toxicity, endocrine disrupting effects, or carcinogenicity. Future research directions include investigating the contamination and environmental behaviors of novel high molecular weight SPAs, toxicity effects of co-exposure to several SPAs, and developing SPAs with low toxicity and migration ability to decrease environmental pollution risks (Liu & Mabury, 2020).

Decomposition of Methyl Tert-Butyl Ether

The study on the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor provides insights into the degradation of air toxics. This method demonstrates the feasibility of applying radio frequency (RF) plasma for decomposing and converting MTBE into simpler compounds, which might have implications for the degradation of related tert-butyl compounds in environmental settings (Hsieh et al., 2011).

Polymer Membranes for Fuel Additive Purification

The use of polymer membranes for the purification of fuel oxygenate additives, particularly for methanol/methyl tert-butyl ether (MTBE) separation via pervaporation, highlights the significance of membrane technology in industrial applications. This review focuses on the analysis of various polymer membranes and their efficiency for the separation of azeotropic mixtures, indicating the potential for similar applications in separating other carbamate-related compounds (Pulyalina et al., 2020).

Nonchromatographic Bioseparation Processes

Three-phase partitioning (TPP) has emerged as a novel nonchromatographic bioseparation technology for extracting, separating, and purifying bioactive molecules, which could be applied in food, cosmetics, and medicine. This review discusses TPP's separation process, including partitioning mechanisms and applications for separating protein, enzyme, plant oil, polysaccharide, and other small molecule organic compounds. The potential for TPP in producing and separating various bioactive molecules, including those related to carbamates, presents a significant area for future research (Yan et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H315 and H319 , which indicate that it causes skin irritation and serious eye irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

tert-butyl N-(3-azaspiro[5.5]undecan-9-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-12-4-6-15(7-5-12)8-10-16-11-9-15/h12,16H,4-11H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWVZUTHBNRPLEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC2(CC1)CCNCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-{3-azaspiro[5.5]undecan-9-yl}carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S,5S)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol](/img/structure/B6357977.png)

![t-Butyl 2-acetyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B6357995.png)

![6-Methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B6358036.png)

![t-Butyl 9-amino-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B6358038.png)

![4-Methyl-2-[4-(4-pyridin-2-yl-piperazin-1-yl)-butyl]-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6358045.png)